N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound belongs to the tetrahydroquinazoline carboxamide class, characterized by a 1,3-benzodioxole moiety and a prop-2-en-1-yl (allyl) substituent. Its structure includes a 4-ethylphenylamino-oxoethyl group at position 1, contributing to its unique electronic and steric profile.
Properties
CAS No. |
893787-03-6 |
|---|---|
Molecular Formula |
C30H28N4O6 |
Molecular Weight |
540.576 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C30H28N4O6/c1-3-13-33-29(37)23-11-8-21(28(36)31-16-20-7-12-25-26(14-20)40-18-39-25)15-24(23)34(30(33)38)17-27(35)32-22-9-5-19(4-2)6-10-22/h3,5-12,14-15H,1,4,13,16-18H2,2H3,(H,31,36)(H,32,35) |
InChI Key |
KGSHOBPAQMHYDE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C2=O)CC=C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS No. 893787-03-6) is a synthetic compound with potential therapeutic applications. Its complex structure suggests a diverse range of biological activities, making it a subject of interest in pharmacological research.
The molecular formula of this compound is , with a molecular weight of 540.576 g/mol. The compound features a benzodioxole moiety and a tetrahydroquinazoline core, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C30H28N4O6 |
| Molecular Weight | 540.576 g/mol |
| CAS Number | 893787-03-6 |
| Purity | ≥95% |
Anticancer Activity
Recent studies have indicated that compounds similar to this quinazoline derivative exhibit significant anticancer properties. For instance, research has shown that quinazoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but is anticipated based on structural analogs.
Antimicrobial Activity
The compound's potential antimicrobial effects have not been extensively documented in the literature; however, related compounds in the benzodioxole and quinazoline classes have demonstrated activity against various bacterial strains. For example, studies on similar structures have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable properties.
The mechanism of action for such compounds typically involves interaction with specific molecular targets within cells. For instance:
- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, which play crucial roles in cell signaling pathways related to cancer proliferation.
- Modulation of Apoptotic Pathways : These compounds may enhance apoptotic signals in cancer cells while inhibiting survival signals.
Case Studies and Research Findings
A review of available literature reveals several case studies focusing on the biological activity of quinazoline derivatives:
- Study on Quinazoline Derivatives : A study published in European Journal of Medicinal Chemistry explored various quinazoline derivatives and their anticancer properties. It was found that modifications at the 7-position significantly enhanced cytotoxicity against human cancer cell lines (A549 and MCF7) .
- Antimicrobial Efficacy : In a comparative study involving various benzodioxole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to increased antibacterial activity .
- Mechanistic Insights : Research published in Journal of Medicinal Chemistry indicated that certain quinazoline-based compounds could inhibit specific kinases involved in tumor growth and metastasis .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research has shown that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study published in ResearchGate identified this compound as part of a drug library screening that revealed promising anticancer activity against multicellular spheroids derived from human cancer cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. A notable target is lysosomal phospholipase A2 (PLA2G15), which plays a role in phospholipidosis—a condition associated with drug-induced toxicity. Inhibition of PLA2G15 by this compound suggests its potential use in mitigating adverse effects caused by certain drugs .
Screening for Anticancer Activity
In the study conducted by Fayad et al., the compound was tested against a panel of cancer cell lines using multicellular spheroids to better mimic the tumor microenvironment. The results indicated significant cytotoxicity and suggested further investigation into its mechanism of action and potential clinical applications .
Enzyme Inhibition Studies
Another research effort focused on the inhibition of PLA2G15 by this compound. The findings demonstrated that it effectively reduced enzyme activity in vitro, indicating potential therapeutic benefits in conditions where PLA2G15 is implicated . This opens avenues for developing new treatments for drug-induced phospholipidosis.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Steric Effects: The 4-ethylphenylamino-oxoethyl group introduces a hydrogen-bonding motif absent in the 3-chlorobenzyl analog, which may enhance target binding specificity.
- Synthetic Accessibility: Benzothiazole-thiazolidinone derivatives (e.g., 4g ) achieve higher yields (70%) under ethanol reflux, suggesting that the target compound’s tetrahydroquinazoline core may require more optimized conditions.
Carboxamide Coupling
The target compound’s carboxamide group is a common feature in analogs such as those in . For example:
- Benzothiazole-3-carboxamides : Synthesized via condensation of benzothiazole carboxylic acids with amines under EDCI/HOBt activation, similar to methods in .
- Tetrahydroquinazoline Derivatives : Likely formed through cyclization of urea precursors or via multicomponent reactions, though exact protocols are unspecified.
Functional Group Diversification
- Allyl Substituents : The target’s allyl group at position 3 could enable further functionalization (e.g., thiol-ene click chemistry), a strategy employed in alkaloid-derived compounds (e.g., triazole 6 in ).
- Benzodioxole Moieties : Present in both the target compound and 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide , this group is associated with metabolic stability due to reduced oxidative degradation.
Q & A
Basic: What are the standard protocols for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Condensation reactions to introduce the benzodioxole and tetrahydroquinazoline moieties, often using triethylamine as a base and dimethylformamide (DMF) as a solvent .
- Acylation and cyclization steps to form the 2,4-dioxo-tetrahydroquinazoline core, monitored via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .
- Functional group modifications , such as prop-2-en-1-yl introduction via nucleophilic substitution or alkylation under controlled temperatures (60–80°C) .
Advanced: How can reaction conditions be optimized for introducing the prop-2-en-1-yl group?
- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation .
- Catalyst selection : Use of AlCl₃ or H₂SO₄ as catalysts enhances electrophilic substitution efficiency .
- Solvent optimization : Polar aprotic solvents like DMF improve solubility and reaction rates .
- Real-time monitoring : HPLC or LC-MS tracks reaction progress, enabling timely termination to maximize yields .
Basic: Which analytical techniques confirm the compound’s purity and structural integrity?
- ¹H/¹³C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- HPLC : Quantifies purity (>95% by area under the curve) using C18 columns and acetonitrile/water gradients .
Advanced: How to resolve contradictions in spectral data during characterization?
- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., tetrahydroquinazoline derivatives in ).
- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., amide NH) .
- X-ray crystallography : Resolve ambiguous stereochemistry via single-crystal analysis, as demonstrated for related thiazolo-pyrimidine derivatives .
Basic: What in vitro models are suitable for assessing biological activity?
- Cytotoxicity assays : Use Daphnia magna for rapid screening (IC₅₀ determination) or human cancer cell lines (e.g., MCF-7) for apoptosis studies .
- Enzyme inhibition assays : Target kinases or proteases linked to the compound’s functional groups (e.g., quinazoline-based kinase inhibitors) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Synthesize analogs with altered substituents (e.g., replacing prop-2-en-1-yl with phenyl or halogen groups) .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding via the carboxamide group) .
- Biological testing : Compare IC₅₀ values across analogs to correlate structural changes with activity .
Advanced: What computational methods predict biological targets?
- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina, focusing on kinases or GPCRs .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) for high-affinity targets .
- QSAR modeling : Develop predictive models using descriptors like logP and topological polar surface area .
Basic: What are the stability profiles under varying conditions?
- pH stability : Degrades at extremes (pH < 3 or >11), requiring storage in neutral buffers .
- Thermal stability : Stable at 25°C for 6 months; degradation observed >60°C .
- Light sensitivity : Protect from UV exposure to prevent benzodioxole ring oxidation .
Advanced: How to address low yields in acylation steps?
- Catalyst optimization : Use POCl₃ for efficient cyclodehydration (yields improved from 45% to 72% in ).
- Solvent drying : Pre-dry DMF with molecular sieves to prevent hydrolysis .
- Stepwise purification : Isolate intermediates via flash chromatography before proceeding .
Advanced: How to reconcile conflicting bioactivity data across assays?
- Assay standardization : Normalize protocols (e.g., cell density, incubation time) to reduce variability .
- Mechanistic studies : Use RNA sequencing to identify off-target effects in divergent results .
- Meta-analysis : Compare data with structurally related compounds (e.g., tetrahydroquinazoline derivatives in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
